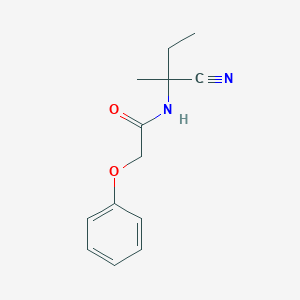
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide, also known as CP 47,497, is a synthetic compound that belongs to the family of cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Mechanism of Action
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of various neurotransmitters such as dopamine, serotonin, and glutamate. This results in the modulation of several physiological processes such as pain perception, appetite, mood, and memory.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 has been shown to produce a wide range of biochemical and physiological effects. It has been found to have analgesic properties, reducing the perception of pain. It also has anti-inflammatory effects, reducing inflammation in the body. Additionally, it has been shown to have neuroprotective properties, protecting neurons from damage and promoting their survival.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, making it readily available for use in research.
However, there are also some limitations to the use of N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 in laboratory experiments. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, it may have off-target effects on other receptors, leading to potential confounding factors in experimental results.
Future Directions
There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, research on the synthesis of N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 and other synthetic cannabinoids may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 is synthesized by the reaction of 2-phenoxyacetic acid with N-(1-cyano-1-methylpropyl)aniline in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide 47,497 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(2,10-14)15-12(16)9-17-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQDZNPSNMECMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)
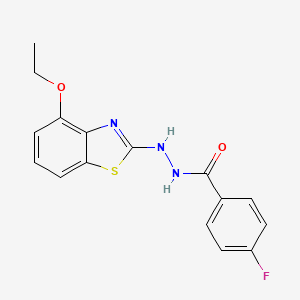

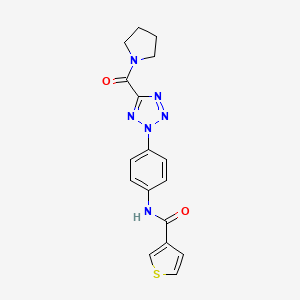
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2800448.png)
![5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800449.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide](/img/structure/B2800451.png)
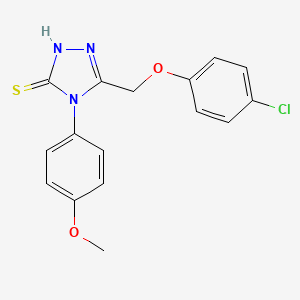
![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)
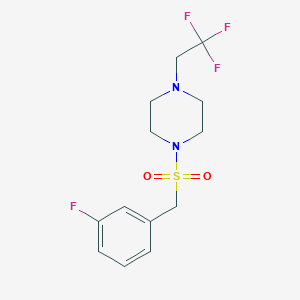
![Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2800456.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2800458.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)